molecular formula C6H5BrClNO2S B1382892 2-Bromo-3-chlorobenzenesulfonamide CAS No. 1261499-12-0

2-Bromo-3-chlorobenzenesulfonamide

Cat. No. B1382892
M. Wt: 270.53 g/mol
InChI Key: YBHUUFHJQXIXRI-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzenesulfonamide is a compound with the CAS Number: 1261499-12-0 . It has a molecular weight of 270.53 . It is a powder in physical form .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-chlorobenzenesulfonamide is C6H5BrClNO2S . Its Inchi Code is 1S/C6H5BrClNO2S/c7-6-4 (8)2-1-3-5 (6)12 (9,10)11/h1-3H, (H2,9,10,11) .


Physical And Chemical Properties Analysis

2-Bromo-3-chlorobenzenesulfonamide is a powder in physical form . It has a molecular weight of 270.53 . The storage temperature is room temperature .

Scientific Research Applications

Analytical Applications

  • Analytical Reagent for Estimation : Aromatic sulfonyl haloamines, similar to 2-Bromo-3-chlorobenzenesulfonamide, have been employed as analytical reagents. For instance, Sodium N-chlorobenzenesulfonamide and related compounds have been used for estimating indigocarmine in solutions. The oxidation product, isatinsulfonate, is estimated spectrophotometrically, showcasing the utility of these compounds in analytical chemistry (Mahadevappa, Rangappa, Gowda, & Gowda, 1981).

Oxidation Studies

  • Oxidant for Hexosamines : Sodium N-chlorobenzenesulfonamide, a compound similar to 2-Bromo-3-chlorobenzenesulfonamide, has been used as a selective oxidant for hexosamines in alkaline medium. This study shows the potential of such compounds in biochemical oxidation processes (Rangappa, Raghavendra, Mahadevappa, & Channegowda, 1998).

Solid-Liquid Phase Equilibrium

  • Study of Solubility and Thermodynamics : The solubility of 2-chlorobenzenesulfonamide, closely related to 2-Bromo-3-chlorobenzenesulfonamide, has been studied in various solvents. This research is crucial for understanding the solid-liquid phase equilibrium, which is fundamental for designing and optimizing reaction and crystallization processes in industrial chemistry (Wu & Li, 2020).

Synthesis and Structural Studies

  • Synthesis of Enantiomers : Research on the synthesis, crystal structure, and antitumor activity of enantiomers of related pyridinesulfonamide compounds indicates the potential of these compounds in medicinal chemistry, particularly in developing novel drugs (Zhou et al., 2015).

Catalysis and Chemical Synthesis

  • Cross-Coupling Reactions : Studies on iron-catalyzed cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents demonstrate the application of these compounds in synthesizing alkylated aromatics, a process important in pharmaceuticals and agrochemicals production (Bisz & Szostak, 2019).

Spectroscopic Investigations

  • Vibrational Study of Derivatives : Computational and spectroscopic studies of halogen benzenesulfonamides, including compounds similar to 2-Bromo-3-chlorobenzenesulfonamide, have been conducted to understand their structural and spectral properties. This research contributes to a deeper understanding of their physicochemical properties (Karabacak et al., 2009).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-bromo-3-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHUUFHJQXIXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chlorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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